2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-(4-Aminobutan-2-yl)-5,6-dimethyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C10H17N3O and its molecular weight is 195.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Alternative Synthetic Routes and Chemical Transformations
Research has explored alternative synthetic routes to create diverse chemical structures, including dihydropyridines and dihydropyrroles, which are structurally related to the specified compound. These studies contribute to the field of organic synthesis, providing novel methods for creating compounds with potential applications in medicinal chemistry and materials science (Isobaev et al., 2021).
Antifungal and Antimicrobial Activities
Compounds with structural similarities, particularly those featuring pyrrol and dihydropyrrole motifs, have been evaluated for their antifungal and antimicrobial activities. These studies indicate the potential of such compounds to serve as leads in the development of new antimycotic drugs (Dabur et al., 2005).
Antioxidant Properties
Research on compounds containing similar heterocyclic frameworks has revealed their antioxidant properties, which could have implications for their use in preventing oxidative stress-related diseases (Ahmad et al., 2010).
Structural Studies and Molecular Characterization
Structural studies of triazole derivatives and other related compounds offer insights into the molecular interactions and supramolecular assemblies that govern their physical and chemical properties. These studies are crucial for designing compounds with desired biological or physical properties (Artime et al., 2018).
Cardioactivity and Pharmacological Potential
The study of dihydropyridine derivatives highlights their potential as vasodilators, providing a basis for the development of antihypertensive or antianginal agents. This research area underscores the therapeutic potential of compounds with dihydropyridine-like structures in cardiovascular diseases (McKenna et al., 1988).
Properties
IUPAC Name |
2-(4-aminobutan-2-yl)-5,6-dimethylpyridazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O/c1-7-6-10(14)13(12-9(7)3)8(2)4-5-11/h6,8H,4-5,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLHPRTQXSIOYID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(N=C1C)C(C)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.